1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid
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Overview
Description
1-Ethynyl-7-oxa-2-azaspiro[35]nonane, trifluoroacetic acid is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a seven-membered oxaspiro ring, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by the introduction of the ethynyl group and subsequent trifluoroacetic acid treatment. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure makes it a candidate for studying biological systems and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It can be used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in conjugation reactions, while the trifluoroacetic acid moiety can influence acidity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid is unique due to its specific structural features. Similar compounds include:
1-Ethynyl-2-oxa-7-azaspiro[3.5]nonane: Similar structure but without the trifluoroacetic acid moiety.
7-Oxa-2-azaspiro[3.5]nonane: Lacks the ethynyl group and trifluoroacetic acid.
1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane: Similar to the target compound but with different functional groups.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H14F3NO3 |
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Molecular Weight |
265.23 g/mol |
IUPAC Name |
3-ethynyl-7-oxa-2-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H13NO.C2HF3O2/c1-2-8-9(7-10-8)3-5-11-6-4-9;3-2(4,5)1(6)7/h1,8,10H,3-7H2;(H,6,7) |
InChI Key |
OFUPMCRBFYCWRN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C2(CCOCC2)CN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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